molecular formula C16H40O4Ti B042825 Poly(titanium butoxide) CAS No. 5593-70-4

Poly(titanium butoxide)

Cat. No.: B042825
CAS No.: 5593-70-4
M. Wt: 344.35 g/mol
InChI Key: FPCJKVGGYOAWIZ-UHFFFAOYSA-N
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Description

Poly(titanium butoxide), also known as titanium butoxide, is a metal alkoxide with the chemical formula Ti(OBu)₄, where Bu represents the butyl group (–CH₂CH₂CH₂CH₃). It is a colorless to light-yellow liquid with a weak alcohol-like odor. This compound is widely used as a precursor for the synthesis of titanium dioxide (TiO₂) and other titanium-based materials .

Mechanism of Action

Target of Action

Titanium butoxide, also known as Titanium tetrabutoxide, TETRABUTYL TITANATE, or Butyl titanate, is a metal alkoxide . Its primary target is the formation of titanium dioxide (TiO2) through hydrolysis . TiO2 is a compound of great importance due to its remarkable catalytic and distinctive semiconducting properties .

Mode of Action

Titanium butoxide interacts with its targets through a process of hydrolysis and condensation . It exchanges alkoxide groups in a series of reactions :

Ti(OBu)4+HOR→Ti(OBu)3(OR)+HOBuTi(OBu)3(OR)+HOR→Ti(OBu)2(OR)2+HOBu⋮\begin{align*} Ti(OBu)_4 + HOR &→ Ti(OBu)_3(OR) + HOBu \\ Ti(OBu)_3(OR) + HOR &→ Ti(OBu)_2(OR)_2 + HOBu \\ &\vdots \end{align*} Ti(OBu)4​+HORTi(OBu)3​(OR)+HOR​→Ti(OBu)3​(OR)+HOBu→Ti(OBu)2​(OR)2​+HOBu⋮​

Biochemical Pathways

The hydrolysis of titanium butoxide leads to the formation of titanium dioxide (TiO2), a compound with significant photocatalytic activities . This process allows the deposition of TiO2 coatings of various shapes and sizes down to the nanoscale . The resulting TiO2 nanostructures have size-related characteristics that make them attractive materials in modern science and technology .

Pharmacokinetics

It’s known that titanium butoxide is a colorless, odorless liquid that is soluble in many organic solvents .

Result of Action

The hydrolysis of titanium butoxide results in the formation of titanium dioxide (TiO2) . TiO2 is used in a wide range of applications, including the degradation of organic molecules, water splitting for hydrogen generation, purification, disinfection of wastewater, self-cleaning coatings for buildings, and more .

Action Environment

The action of titanium butoxide is influenced by environmental factors such as water content and base types . The crystallite sizes of the particles were higher when prepared using different bases in an acidic medium .

Biochemical Analysis

Biochemical Properties

Titanium tetrabutoxide is often used to prepare titanium oxide materials and catalysts . It plays a role in biochemical reactions, particularly in the polymerization of olefins . It interacts with organic polymers like polyvinyl chloride (PVC) to polymerize ethylene . The nature of these interactions involves the exchange of alkoxide groups .

Cellular Effects

The cellular effects of Titanium tetrabutoxide are primarily observed in its interactions with polymers. For instance, it has been found to cause quick deactivation of polymers, associated with increasing oxidation when supported by the catalyst . This influences cell function by altering the properties of the polymer structures within the cell.

Molecular Mechanism

Titanium tetrabutoxide exerts its effects at the molecular level through a series of complex reactions. It exchanges alkoxide groups, which is why it is not compatible with alcohol solvents . It also readily hydrolyzes, a process that can be summarized with this balanced equation:

.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Titanium tetrabutoxide has been observed to cause quick deactivation of polymers, associated with increasing oxidation when supported by the catalyst . This suggests that the compound’s effects on cellular function may change over time, potentially influencing long-term cellular processes.

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of varying dosages of Titanium tetrabutoxide in animal models. It is known that the compound has a median lethal dose (LD50) of 3122 mg/kg in rats (oral) and 180 mg/kg in mice (intravenous) .

Metabolic Pathways

Titanium tetrabutoxide is involved in the polymerization of olefins, a process that can be considered a type of metabolic pathway

Transport and Distribution

Titanium tetrabutoxide is soluble in many organic solvents , suggesting that it could be transported and distributed within cells and tissues via these solvents

Preparation Methods

Poly(titanium butoxide) is typically synthesized by reacting titanium tetrachloride (TiCl₄) with butanol (BuOH) in the presence of a base. The reaction proceeds as follows :

TiCl4+4HOBuTi(OBu)4+4HCl\text{TiCl}_4 + 4 \text{HOBu} \rightarrow \text{Ti(OBu)}_4 + 4 \text{HCl} TiCl4​+4HOBu→Ti(OBu)4​+4HCl

This reaction requires careful control of reaction conditions to ensure complete conversion and to avoid side reactions. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Poly(titanium butoxide) undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and condensation reactions. Some common reactions are:

These reactions are typically carried out under controlled conditions to obtain the desired products with high yield and purity.

Comparison with Similar Compounds

Poly(titanium butoxide) can be compared with other titanium alkoxides such as titanium isopropoxide and titanium ethoxide. While all these compounds serve as precursors for titanium dioxide synthesis, titanium tetrabutoxide is unique due to its higher reactivity and ability to form stable oxo-alkoxo intermediates . Similar compounds include:

These compounds differ in their alkoxide groups, which influence their reactivity and applications.

Properties

CAS No.

5593-70-4

Molecular Formula

C16H40O4Ti

Molecular Weight

344.35 g/mol

IUPAC Name

butan-1-ol;titanium

InChI

InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;

InChI Key

FPCJKVGGYOAWIZ-UHFFFAOYSA-N

SMILES

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.[Ti]

boiling_point

593 °F at 760 mmHg (USCG, 1999)
312 °C

Color/Form

COLORLESS TO LIGHT-YELLOW LIQUID
Pale yellow, viscous liquid

density

0.998 at 77 °F (USCG, 1999) - Less dense than water;  will float
0.998 @ 25 °C (liquid)

flash_point

170 °F (USCG, 1999)
170 °F (CLOSED CUP)

melting_point

-67 °F (USCG, 1999)
-55 °C

Key on ui other cas no.

5593-70-4
9022-96-2

physical_description

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170 °F. Contact may irritate or cause burns.
Colorless to pale yellow liquid with a mild odor of alcohol;  [HSDB] Clear liquid with an odor of alcohol;  [MSDSonline]

Pictograms

Flammable; Corrosive; Irritant

Related CAS

9022-96-2 (homopolymer)

solubility

Sol in most organic solvents except ketones
Sol in aliphatic aromatic, chlorinated, and oxygenated solvents

Synonyms

1-Butanol Titanium Salt (4:1);  AKT 850;  B 1;  Butyl Orthotitanate;  Butyl Titanate(IV) ((BuO)4Ti);  Orgatix T 25;  Orgatix TA 25;  TA 25;  TBT;  TBT 100;  TBT-B 1;  Tetra-n-butoxytitanium;  Tetra-n-butyl orthotitanate;  Tetra-n-butyl titanate;  Tetrabutoxytitani

vapor_density

11.7 (Air= 1)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction apparatus consisted of a heated enameled vessel of two cubic meters capacity, equipped with three feed tubes, a stirrer, and a glass condenser operated with water and connected to a 4 square meter Hastelloy C brine cooler (-45° C.). 670 liters of hexane were placed in it and refluxed. The temperature below the water condenser amounted to 69° C. Over a period of 2 hours 380 kg of titanium chloride (2 kmol) and 444 kg of n-butanol (6 kmol) were put in at such a rate that the molar ratio of titanium chloride to n-butanol amounted always to about 1:3. Immediately at the start of the addition a vigorous evolution of hydrogen chloride began. The temperature below the water condenser dropped to 60° C. and rose toward the end of the reaction back to 64° C. After the reaction another 155.4 kg of n-butanol (2.1 kmol) was added with stirring. A sample had a chlorine content of 11.6%. This meant that 47.5% of the chlorine present had been removed in the form of hydrogen chloride. After cooling to about 30° C., the mixture was first diluted with 200 liters of hexane, and then ammonia was fed through the third feed tube for a period of 2 hours. The suspension obtained was centrifuged to separate the precipitated ammonium chloride. First the hexane was distilled out of the filtrate; then, at a vacuum of less than 1 mbar and at a head temperature of about 155° C., the butyl titanate was purified by distillation. 619 kg of butyl titanate was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of titanium tetrabutoxide?

A1: The molecular formula of titanium tetrabutoxide is Ti(OC4H9)4, and its molecular weight is 340.32 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize titanium tetrabutoxide?

A2: Researchers frequently employ Fourier transform infrared (FT-IR) spectroscopy [] and nuclear magnetic resonance (NMR) spectroscopy [] to characterize titanium tetrabutoxide. FT-IR helps analyze the Ti-O-C bonds and identify Ti-OH groups [], while NMR provides insights into the compound's structure and interactions [].

Q3: How does the choice of solvent influence the properties of titanium tetrabutoxide-derived materials?

A4: The solvent plays a crucial role in controlling the hydrolysis and condensation of titanium tetrabutoxide, ultimately affecting the properties of the final material. For instance, using dimethylformamide (DMF) or dimethylsulfoxide (DMSO) as solvents can lead to the formation of crystalline anatase TiO2 powders [], while using water might result in amorphous products [].

Q4: How is titanium tetrabutoxide utilized in the fabrication of thin films?

A5: Titanium tetrabutoxide serves as a precursor for creating titanium dioxide thin films through techniques like sol-gel dip-coating [, , , , ]. Researchers can control film properties such as thickness, morphology, and crystallinity by adjusting processing parameters like precursor concentration, dipping speed, and heat treatment [, ].

Q5: Can titanium tetrabutoxide be incorporated into polymer matrices? What are the potential benefits?

A6: Yes, titanium tetrabutoxide can be incorporated into polymer matrices, such as acrylic resins [] and polyimides [], to create hybrid materials with enhanced properties. This incorporation can improve the UV shielding properties [], mechanical strength [], and water absorption characteristics [] of the polymer matrix.

Q6: Does titanium tetrabutoxide exhibit catalytic activity?

A7: Yes, titanium tetrabutoxide demonstrates catalytic properties in various chemical reactions. Notably, it can catalyze the hydroalumination of unsaturated compounds like 1,5-hexadiene [].

Q7: How does the presence of electron donors affect the catalytic activity of titanium tetrabutoxide in hydroalumination reactions?

A8: The addition of electron donors like ethers or tertiary amines to the reaction mixture can significantly influence the catalytic activity of titanium tetrabutoxide in hydroalumination reactions []. While some donors might decrease the reaction rate, others, like tetrahydrothiophene, can enhance the catalyst's activity []. This highlights the importance of carefully selecting reaction conditions when utilizing titanium tetrabutoxide as a catalyst.

Q8: What are some other catalytic applications of titanium tetrabutoxide?

A9: Beyond hydroalumination, titanium tetrabutoxide finds use as a catalyst in synthesizing poly(ethylene terephthalate) (PET) []. It can replace antimony-based catalysts, potentially offering a less toxic alternative for PET production []. Researchers have also explored its catalytic activity in synthesizing 2-arylbenzothiazoles [] under mild conditions.

Q9: How is titanium tetrabutoxide utilized in synthesizing titanium dioxide nanoparticles?

A10: Titanium tetrabutoxide serves as a common precursor for preparing titanium dioxide (TiO2) nanoparticles through various methods, including sol-gel processes [, , , , ], hydrothermal synthesis [], and aerosol pyrolysis []. Researchers can control the size, morphology, and crystallinity of the resulting TiO2 nanoparticles by adjusting synthesis parameters like temperature, pH, and the presence of surfactants or templates [, , , , ].

Q10: Can plant extracts be used in conjunction with titanium tetrabutoxide for nanoparticle synthesis?

A11: Yes, researchers have explored using plant extracts alongside titanium tetrabutoxide for environmentally friendly, biogenic synthesis of TiO2 nanoparticles []. This approach highlights the potential of utilizing natural resources in materials science.

Q11: What are the photocatalytic properties of titanium dioxide derived from titanium tetrabutoxide?

A12: Titanium dioxide, synthesized from titanium tetrabutoxide, exhibits notable photocatalytic activity [, , , , ]. Researchers have extensively studied its ability to degrade organic pollutants, such as phenol [] and dyes [, , ], under UV or visible light irradiation.

Q12: How does doping with other elements impact the photocatalytic activity of titanium dioxide?

A13: Doping titanium dioxide with elements like sulfur [] or nitrogen [, ] can modify its electronic structure and enhance its photocatalytic activity, particularly in the visible light region. This modification expands the potential applications of titanium dioxide in areas like environmental remediation and solar energy conversion.

Q13: What is the role of titanium tetrabutoxide in creating core-shell photocatalysts?

A14: Titanium tetrabutoxide plays a crucial role in fabricating silica-titania core-shell photocatalysts []. By carefully controlling the hydrolysis and condensation of titanium tetrabutoxide on silica cores, researchers can create uniform titania shells that exhibit enhanced photocatalytic activity and thermal stability compared to bare titania [].

Q14: What are the safety considerations when working with titanium tetrabutoxide?

A14: Titanium tetrabutoxide is flammable and moisture-sensitive, demanding careful handling and storage. It's essential to consult the Safety Data Sheet (SDS) and follow recommended safety protocols.

Q15: What are the environmental concerns related to titanium tetrabutoxide?

A15: While titanium dioxide itself is generally considered environmentally benign, the production and disposal of titanium tetrabutoxide and its byproducts require careful consideration.

Q16: Are there alternative titanium precursors for similar applications?

A17: Yes, alternative titanium precursors like titanium isopropoxide [] and titanium tetrachloride [] are also employed in various applications, including the synthesis of TiO2. The choice of precursor can influence the properties of the final material, highlighting the importance of selecting the most suitable precursor based on the specific application.

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